
3-溴-5-羟基苯甲腈
描述
3-Bromo-5-hydroxybenzonitrile is a halogenated aromatic nitrile compound. It is structurally related to bromoxynil, which is a herbicide used for the postemergence control of annual broad-leaved weeds. The presence of both bromine and hydroxyl groups on the benzene ring of 3-bromo-5-hydroxybenzonitrile suggests that it may have interesting chemical properties and potential for various applications, including as an intermediate in organic synthesis or as a precursor for pharmaceuticals .
Synthesis Analysis
The synthesis of halogenated benzonitriles can be achieved through various methods. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was developed via the NaOMe-catalyzed bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Similarly, 3-bromo-5-fluorobenzonitrile was used as a precursor in the synthesis of a PET radioligand, where a new synthon was employed for Sonogashira coupling . Although these methods do not directly describe the synthesis of 3-bromo-5-hydroxybenzonitrile, they provide insight into the potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of 3-bromo-5-hydroxybenzonitrile would consist of a benzene ring substituted with a bromine atom at the 3-position and a hydroxyl group at the 5-position, along with a nitrile group. The presence of these functional groups would influence the compound's reactivity and interactions with other molecules. For example, the study of molecular recognition of a bromo derivative of dihydroxybenzoic acid with N-donor compounds revealed various hydrogen bonding interactions . These findings suggest that 3-bromo-5-hydroxybenzonitrile could also engage in similar interactions due to its hydroxyl group.
Chemical Reactions Analysis
The chemical reactivity of 3-bromo-5-hydroxybenzonitrile would likely involve reactions at the bromine and hydroxyl functional groups. For instance, the photochemistry of bromoxynil, a related compound, showed that it undergoes phototransformation to generate 3-bromo-4-hydroxybenzonitrile and 4-hydroxybenzonitrile . This indicates that the bromine atom in such compounds can be susceptible to photolytic cleavage. Additionally, the hydroxyl group could participate in various chemical reactions, such as esterification or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-5-hydroxybenzonitrile would be influenced by its functional groups. The bromine atom would contribute to the compound's density and boiling point, while the hydroxyl group could affect its solubility in water and other solvents. The nitrile group would likely increase the compound's polarity and reactivity towards nucleophiles. The biotransformation of bromoxynil under various anaerobic conditions suggests that halogenated benzonitriles can undergo reductive debromination and further transformation to phenol and carbon dioxide . This provides some insight into the potential environmental fate and degradation pathways of 3-bromo-5-hydroxybenzonitrile.
科学研究应用
转基因植物中的除草剂抗性
溴苯腈(3,5-二溴-4-羟基苯甲腈)是一种光系统 II 抑制剂,人们研究了它在转基因烟草植物中的应用。从肺炎克雷伯菌中克隆了一个编码将溴苯腈转化为其主要代谢物的腈酶基因,并在这些植物中表达。这赋予了对高水平溴苯腈的抗性,表明通过在植物中引入分解代谢解毒基因来获得除草剂抗性是一种新方法 (Stalker、McBride 和 Malyj,1988)。
在各种条件下的生物转化
已研究了溴苯腈在反硝化、还原 Fe(III)、产硫和产甲烷条件下的生物转化。研究发现,溴苯腈及其好氧转化产物在不同的厌氧条件下会降解。这项研究证明了溴苯腈在各种环境条件下进行厌氧降解的潜力 (Knight、Berman 和 Häggblom,2003)。
环境光分解的影响
对溴苯腈的光化学的研究表明,土壤腐殖酸和碳酸盐会影响其在水中的光分解。研究探讨了在这些物质存在下的光降解速率和各种光产物的形成,提供了对溴苯腈环境归宿的见解 (Kochany、Choudhry 和 Webster,1990),(Kochany,1992)。
植物中的代谢
已经研究了溴苯腈在各种植物中的代谢,揭示了基于植物的敏感性代谢速率的差异。这项研究有助于理解溴苯腈作为不同植物物种中除草剂的选择性和有效性 (Schaller、Schneider 和 Schutte,1991)。
除草剂制备和效率
作为除草剂制备溴苯腈的研究一直集中在提高原子效率和环境友好性上。溴苯腈生产的创新旨在提高其有效性,同时减少对环境的影响 (Subbarayappa、Joshi、Patil 和 Marg,2010)。
安全和危害
The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P280, P305, P338, P351 . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .
作用机制
Biochemical Pathways
A related compound, bromoxynil, is known to undergo a series of transformations, including the scission of the ester bond to form bromoxynil, transformation to 3,5-dibromo-4-hydroxybenzoic acid due to the hydrolysis of nitriles, and debromination to form 3-bromo-4-hydroxybenzoic acid .
Action Environment
The action of 3-Bromo-5-hydroxybenzonitrile could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For instance, its solubility and stability could be affected by the pH of the environment, while its reactivity could be influenced by temperature. Additionally, the presence of other molecules could affect its binding to targets or its metabolism.
属性
IUPAC Name |
3-bromo-5-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHJXQLPUIYWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-hydroxybenzonitrile | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

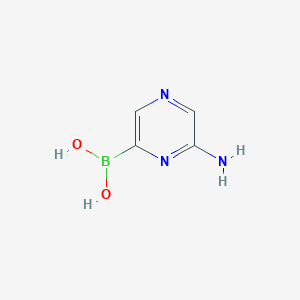
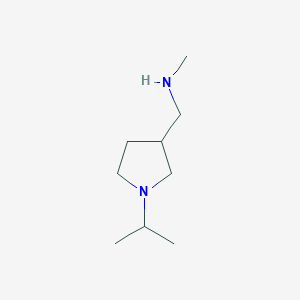

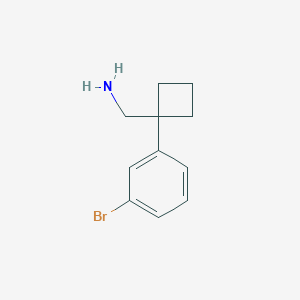
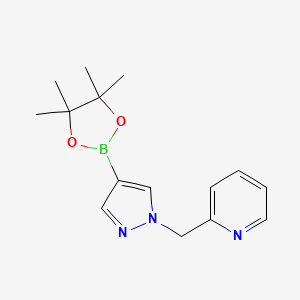
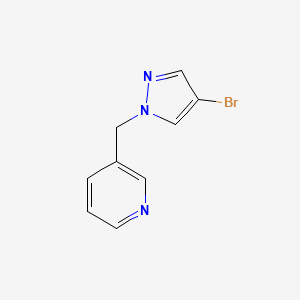
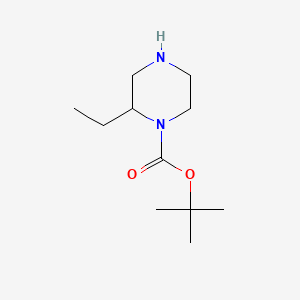
![4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1289536.png)
![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/structure/B1289537.png)
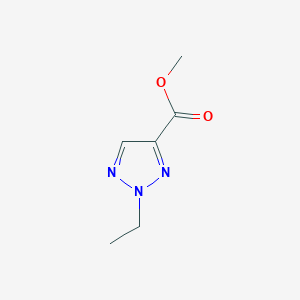
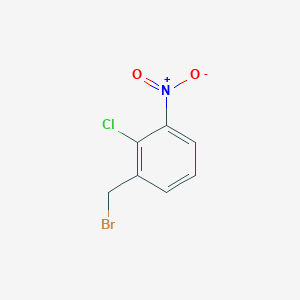
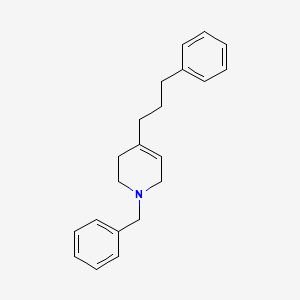

![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)